5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is a heterocyclic compound that belongs to the imidazopyridine family. This compound has garnered attention due to its diverse applications in medicinal chemistry and material science. It is classified as a bicyclic compound featuring both imidazole and pyridine rings, which contribute to its unique chemical properties and biological activities.
The compound is identified by the Chemical Abstracts Service number 139183-99-6 and has a molecular formula of C8H11ClN2O2. It is often used as a building block in the synthesis of various pharmaceuticals due to its structural characteristics. The hydrochloride form enhances its solubility in water, making it suitable for various chemical reactions and applications in laboratories .
The synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can be achieved through several methodologies:
The choice of method often depends on the availability of starting materials and desired yield .
The synthesis generally requires careful control of reaction conditions such as temperature, pH, and solvent choice. For example, using polar aprotic solvents can enhance yields in condensation reactions. The purification of the final product may involve crystallization or chromatography techniques to obtain high purity levels.
5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride can participate in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or reagents to proceed efficiently. Reaction conditions such as temperature and solvent also play critical roles in determining the success and yield of these transformations.
The mechanism of action for 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is primarily linked to its interaction with biological systems. This compound has been shown to exhibit activity against various biological targets:
Studies have indicated that compounds within this class can demonstrate anti-inflammatory and anti-cancer properties through their mechanisms of action involving receptor modulation and enzyme inhibition .
Relevant data suggest that this compound should be handled with care due to potential irritant effects when exposed to skin or mucous membranes .
5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride is utilized in various scientific fields:
The versatility of this compound makes it a valuable asset in ongoing research and development within these fields .
The imidazo[1,2-a]pyridine core represents a privileged scaffold in medicinal chemistry, with the synthesis of 5H,6H,7H,8H-imidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride relying on well-established cyclization methodologies. The primary synthetic route involves a condensation reaction between 2-aminopyridine precursors and α-halo carbonyl compounds. Specifically, ethyl 2-chloroacetoacetate serves as the key reactant under basic conditions, facilitating nucleophilic displacement and subsequent ring closure to construct the bicyclic framework [1]. This reaction proceeds through an intramolecular nucleophilic attack, where the pyridine nitrogen attacks the electrophilic carbon of the α-haloester, followed by dehydration to aromatize the imidazole ring.
Industrial-scale production employs continuous flow reactors to enhance reaction efficiency and reproducibility, achieving yields exceeding 80% after optimization [1]. Microwave-assisted synthesis has emerged as an advanced technique, reducing reaction times from hours to minutes (e.g., 10 minutes at 110°C) while maintaining yields of 54–80% [10]. The resulting ester intermediate undergoes alkaline hydrolysis (saponification) to liberate the carboxylic acid functionality, typically using aqueous NaOH or KOH at elevated temperatures.
Table 1: Cyclization Methods for Core Synthesis
Method | Reaction Conditions | Yield | Advantages |
---|---|---|---|
Traditional Condensation | 2-Aminopyridine + ethyl 2-chloroacetoacetate, base, reflux | 60–75% | Scalable, simple reagents |
Microwave-Assisted | Bromomalonaldehyde, MW, 110°C, 10 min | 54–80% | Rapid, energy-efficient |
Continuous Flow | Optimized parameters in flow reactors | >80% | High purity, suitable for scale-up |
The bicyclic framework features a partially saturated system where the imidazole ring (positions 1–3) is fused to a tetrahydropyridine ring (positions 4–8). The carboxylic acid at position 7 introduces chirality, though the compound is typically utilized as a racemate in pharmaceutical applications. The hydrochloride salt enhances crystallinity and aqueous solubility, critical for downstream biological evaluation [1] [7].
While traditional cyclization dominates synthesis, palladium-catalyzed aerobic oxidative coupling offers an alternative approach for introducing substituents to the imidazo[1,2-a]pyridine core. Although direct references to this compound’s synthesis via oxidative coupling are limited in the provided sources, catalytic systems described for analogous derivatives typically employ Pd(OAc)₂ or Pd/C with copper-based co-catalysts under oxygen atmosphere [6]. These systems facilitate C–H activation at electron-rich positions (e.g., C3 or C6), enabling late-stage diversification.
For dehydrogenation of saturated intermediates, homogeneous catalysts like [RuCl₂(p-cymene)]₂ prove effective. Such catalysts promote the aromatization of 5,6,7,8-tetrahydroimidazo[1,2-a]pyridines to their planar counterparts under mild conditions [10]. Industrial processes prioritize heterogeneous catalysts (e.g., Pd/C) for ease of separation and recyclability. Continuous flow systems integrate in-line purification via chromatography or crystallization to achieve >98% purity, as confirmed by HPLC and NMR [1].
The carboxylic acid group at position 7 serves as a versatile handle for structural diversification. Key transformations include:
Phosphonopropionate derivatives exemplify advanced functionalization strategies. As demonstrated in Frontiers in Chemistry, Knoevenagel condensation with trialkyl phosphonoacetates (using TiCl₄/TEA) introduces α,β-unsaturated systems, which are subsequently reduced to yield phosphonocarboxylate inhibitors of Rab geranylgeranyl transferase (RGGT) [10]. The C6 position also accepts diverse substituents (e.g., halogens, nitriles), enabling structure-activity relationship (SAR) studies for target-oriented synthesis.
Table 2: Key Functionalized Derivatives
Derivative | Synthetic Route | Application |
---|---|---|
7-Methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride | Alkylation of enolate intermediate | Antimicrobial agents |
Phosphonopropionate esters (e.g., 3-IPEHPC) | Knoevenagel condensation + reduction | RGGT inhibition |
8-[(2,6-Dimethylphenyl)methylamino]-2,3-dimethylimidazo[1,2-a]pyridine-6-yl]- | Pd-catalyzed amination | Gastric acid secretion modulators |
Conversion to the hydrochloride salt is essential for optimizing physicochemical properties. Salt formation involves treating the free base with concentrated HCl (1–2 equivalents) in anhydrous solvents like ethanol or acetone. The reaction mixture is cooled to 0–5°C, inducing crystallization of the hydrochloride salt [1]. Industrial processes employ anti-solvent crystallization (e.g., adding diethyl ether to a methanolic solution) to enhance crystal habit and particle size distribution.
Purification leverages recrystallization from ethanol/water mixtures or chromatography on silica gel eluted with chloroform-methanol gradients [3]. Stringent quality control requires HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient, retention time = 8.2 min) and ¹H NMR (D₂O: δ 3.15–3.45 (m, 4H), 4.20 (t, 1H), 7.85 (s, 1H)) to confirm >98% purity [1]. Storage mandates an inert atmosphere (argon or nitrogen) at room temperature to prevent hygroscopic degradation or decarboxylation [3] [8].
Table 3: Purification and Analytical Techniques
Technique | Conditions/Parameters | Quality Metrics |
---|---|---|
Recrystallization | Ethanol/water (3:1), −20°C, 12 h | Crystal purity >99% |
HPLC | C18 column, H₂O/MeCN + 0.1% TFA, 8.2 min RT | Purity ≥98%, low byproducts |
¹H NMR (D₂O) | 400 MHz, δ 7.85 (s, 1H), δ 4.20 (t, 1H) | Structural confirmation |
Ion Mobility MS | [M+H]+ CCS: 134.3 Ų | Identity confirmation in matrices |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9